molecular formula C11H9FO2 B12845835 1-(4-Acetylphenyl)-2-fluoroprop-2-en-1-one CAS No. 506437-39-4

1-(4-Acetylphenyl)-2-fluoroprop-2-en-1-one

Cat. No.: B12845835
CAS No.: 506437-39-4
M. Wt: 192.19 g/mol
InChI Key: UAKXJTJRFKPNKW-UHFFFAOYSA-N
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Description

1-(4-Acetylphenyl)-2-fluoroprop-2-en-1-one is an organic compound that belongs to the class of aromatic ketones This compound features a fluorine atom and an acetyl group attached to a phenyl ring, making it a unique molecule with interesting chemical properties

Preparation Methods

The synthesis of 1-(4-Acetylphenyl)-2-fluoroprop-2-en-1-one typically involves the reaction of 4-acetylphenyl derivatives with fluorinated reagents. One common method is the Michael addition reaction, where 1-(4-acetylphenyl)-pyrrole-2,5-diones react with aromatic alcohols to form the desired product . This reaction is efficient and can be carried out in a single step with satisfactory yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Acetylphenyl)-2-fluoroprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Acetylphenyl)-2-fluoroprop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and other biological interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Acetylphenyl)-2-fluoroprop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and acetyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit specific enzymes by forming stable complexes, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 1-(4-Acetylphenyl)-2-fluoroprop-2-en-1-one include:

The uniqueness of this compound lies in its fluorine atom, which imparts specific reactivity and binding characteristics, making it valuable for various scientific and industrial applications.

Properties

CAS No.

506437-39-4

Molecular Formula

C11H9FO2

Molecular Weight

192.19 g/mol

IUPAC Name

1-(4-acetylphenyl)-2-fluoroprop-2-en-1-one

InChI

InChI=1S/C11H9FO2/c1-7(12)11(14)10-5-3-9(4-6-10)8(2)13/h3-6H,1H2,2H3

InChI Key

UAKXJTJRFKPNKW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)C(=C)F

Origin of Product

United States

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